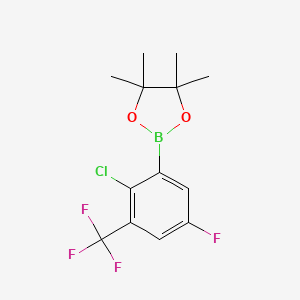

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester

CAS No.: 2121515-04-4

Cat. No.: VC11661030

Molecular Formula: C13H14BClF4O2

Molecular Weight: 324.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121515-04-4 |

|---|---|

| Molecular Formula | C13H14BClF4O2 |

| Molecular Weight | 324.51 g/mol |

| IUPAC Name | 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 |

| Standard InChI Key | YZWHKVXPPZDROO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester features a benzene ring substituted at positions 2 (chloro), 3 (trifluoromethyl), and 5 (fluoro), with the carboxylic acid group at position 1 esterified with pinacol (2,3-dimethyl-2,3-butanediol). The pinacol ester moiety enhances lipophilicity and stability compared to the free acid form, making it advantageous for specific synthetic applications .

Table 1: Key Structural Features

| Position | Substituent | Functional Group Role |

|---|---|---|

| 1 | Pinacol ester | Stabilizes carboxylic acid |

| 2 | Chloro (-Cl) | Electron-withdrawing |

| 3 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing |

| 5 | Fluoro (-F) | Electron-withdrawing |

Synthesis and Manufacturing

Proposed Synthesis Steps

-

Halogenation: Sequential chlorination and fluorination of a trifluoromethyl-substituted benzene precursor.

-

Lithiation: Treatment with tert-butyl lithium in the presence of tertiary amines (e.g., Tetramethyl Ethylene Diamine) to generate a lithium intermediate .

-

Carboxylation: Reaction with dry ice (CO₂) to form the benzoic acid.

-

Esterification: Coupling with pinacol using standard esterification catalysts (e.g., DCC/DMAP).

Table 2: Comparative Reaction Conditions

Physical and Chemical Properties

Physicochemical Parameters

Data extrapolated from analogous compounds suggest the following properties:

Table 3: Estimated Properties

Applications in Organic Synthesis

Role as a Synthetic Intermediate

The pinacol ester group serves as a protective moiety for carboxylic acids, enabling reactions at other positions without decarboxylation. For instance, in palladium-catalyzed cross-couplings, the ester stabilizes the aromatic ring during halogen exchange or nucleophilic substitutions .

Pharmaceutical Relevance

While no direct pharmacological data exists for this compound, boronic acid pinacol esters (e.g., SX-517) demonstrate noncompetitive antagonism of chemokine receptors, highlighting the therapeutic potential of esterified aromatic systems . The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets.

Future Perspectives

Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume